molecular formula C14H16FNO B7870656 4-(Cyclohexylmethoxy)-3-fluorobenzonitrile

4-(Cyclohexylmethoxy)-3-fluorobenzonitrile

Cat. No.: B7870656
M. Wt: 233.28 g/mol
InChI Key: DKMSRHYTDSNKOD-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)-3-fluorobenzonitrile is an organic compound that features a benzonitrile core substituted with a cyclohexylmethoxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)-3-fluorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzonitrile and cyclohexylmethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The cyclohexylmethanol is first converted to its corresponding alkoxide by treatment with a base. This alkoxide then undergoes a nucleophilic substitution reaction with 3-fluorobenzonitrile to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrile group to an amine or other derivatives.

    Substitution: The fluorine atom and the methoxy group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-(Cyclohexylmethoxy)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It finds applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(Cyclohexylmethoxy)-3-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylmethoxy)-3-nitrobenzonitrile: Similar in structure but with a nitro group instead of a fluorine atom.

    4-(Cyclohexylmethoxy)-3-chlorobenzonitrile: Contains a chlorine atom instead of fluorine.

    4-(Cyclohexylmethoxy)-3-bromobenzonitrile: Features a bromine atom in place of fluorine.

Uniqueness

4-(Cyclohexylmethoxy)-3-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly interesting for pharmaceutical research.

Properties

IUPAC Name

4-(cyclohexylmethoxy)-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h6-8,11H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSRHYTDSNKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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